Quinoronium sulfate
Description
Quinoline sulfate (1:1), a quinolinium hydrogen sulfate compound, is a crystalline salt formed by the protonation of quinoline (C₉H₇N) with sulfuric acid (H₂SO₄). Its molecular formula is C₉H₉NO₄S, with an average molecular mass of 227.234 g/mol and a monoisotopic mass of 227.025229 g/mol . It is registered under ChemSpider ID 10291 and CAS number 530-66-5, with synonyms including quinoléine sulfate (French) and chinolinsulfat (German) .
Structurally, quinoline sulfate comprises a quinolinium cation (C₉H₈N⁺) and a hydrogen sulfate anion (HSO₄⁻). The compound is notable for its role in chemical synthesis, particularly as a precursor or intermediate in pharmaceutical and agrochemical applications.
Properties
CAS No. |
34374-08-8 |
|---|---|
Molecular Formula |
C21H20N4O5S |
Molecular Weight |
440.5 g/mol |
IUPAC Name |
1,3-bis(1-methylquinolin-1-ium-6-yl)urea;sulfate |
InChI |
InChI=1S/C21H19N4O.H2O4S/c1-24-11-3-5-15-13-17(7-9-19(15)24)22-21(26)23-18-8-10-20-16(14-18)6-4-12-25(20)2;1-5(2,3)4/h3-14H,1-2H3,(H-,22,23,26);(H2,1,2,3,4)/q+1;/p-1 |
InChI Key |
CYJHJKHNVBPIHY-UHFFFAOYSA-M |
SMILES |
C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C.[O-]S(=O)(=O)[O-] |
Canonical SMILES |
C[N+]1=CC=CC2=C1C=CC(=C2)NC(=O)NC3=CC4=C(C=C3)[N+](=CC=C4)C.[O-]S(=O)(=O)[O-] |
Other CAS No. |
34374-08-8 |
Synonyms |
6,6'-urea-bis(1-methylquinolinium hydroxide) quinoronium sulfate |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Molecular Comparisons
| Compound | Molecular Formula | Molecular Mass (g/mol) | Key Functional Groups | Ratio (Cation:Anion) |
|---|---|---|---|---|
| Quinoline sulfate | C₉H₉NO₄S | 227.234 | Quinolinium, HSO₄⁻ | 1:1 |
| Quinine sulfate | (C₂₀H₂₄N₂O₂)₂·H₂SO₄·2H₂O | 783.00 (calculated) | Quinuclidine, HSO₄⁻ | 2:1 (dihydrate) |
| Oxyquinoline sulfate | (C₉H₈NO)₂·H₂SO₄ | 388.38 (calculated) | 8-hydroxyquinolinium, SO₄²⁻ | 2:1 |
Structural Notes:
- Quinoline sulfate (1:1): Features a single quinolinium cation paired with a hydrogen sulfate anion .
- Quinine sulfate : A bis-alkaloid sulfate with a complex quinuclidine-based structure. The U.S. Pharmacopeia defines it as a mixture of quinine sulfate and dihydroquinine sulfate, with fluorescence properties under acidic conditions .
- Oxyquinoline sulfate: A 2:1 salt of 8-hydroxyquinolinium and sulfate, distinguished by a hydroxyl group at the 8-position of the quinoline ring .
Table 2: Functional and Therapeutic Comparisons
Key Findings :
- Quinine sulfate is clinically validated for malaria treatment. Its identification relies on fluorescence in dilute sulfuric acid, which disappears upon hydrochloric acid addition .
- Oxyquinoline sulfate is utilized for its antimicrobial and chelating properties, particularly in formulations targeting bacterial and fungal infections .
Physicochemical Properties
Solubility and Stability
- Quinoline sulfate: Soluble in water and polar solvents due to ionic nature.
- Quinine sulfate : Sparingly soluble in water but dissolves in acidic solutions. Stability is pH-dependent, with fluorescence serving as a quality-control marker .
- Oxyquinoline sulfate: Enhanced solubility in alkaline media due to hydroxyl group; stability improved in anhydrous formulations .
Research and Industrial Relevance
- Quinoline sulfate serves as a model compound in atmospheric sulfate studies, contributing to PMF (Positive Matrix Factorization) models for sulfate source apportionment .
- Quinine sulfate remains critical in global health, though resistance has prompted derivative development.
- Oxyquinoline sulfate is pivotal in industrial processes, including corrosion inhibition and polymer stabilization.
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